molecular formula C21H21NO4 B13511762 rac-2-[(1R,2R)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropyl]acetic acid

rac-2-[(1R,2R)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropyl]acetic acid

Cat. No.: B13511762
M. Wt: 351.4 g/mol
InChI Key: JDJNHIONMAXKQN-UONOGXRCSA-N
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Description

rac-2-[(1R,2R)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropyl]acetic acid: is a synthetic organic compound characterized by its unique cyclopropyl and fluorenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-2-[(1R,2R)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropyl]acetic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Introduction of the fluorenyl group: This step involves the protection of the amino group with the fluorenylmethoxycarbonyl (Fmoc) group, which is a common protecting group in peptide synthesis.

    Coupling reactions: The final step involves coupling the cyclopropyl and fluorenyl-protected amino acid derivatives under specific conditions, such as using coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).

Industrial Production Methods: While the compound is primarily synthesized in research laboratories, industrial production would follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to ensure high yield and purity, as well as the use of automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or alcohols.

    Reduction: Reduction reactions can be performed on the fluorenyl group, converting it to fluorenyl alcohols or hydrocarbons.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation: Cyclopropyl ketones or alcohols.

    Reduction: Fluorenyl alcohols or hydrocarbons.

    Substitution: Various amino derivatives.

Scientific Research Applications

Chemistry: : The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural product analogs. Biology : It is used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features. Medicine Industry : It is used in the development of new materials and catalysts, particularly in the field of polymer chemistry.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The fluorenyl group can interact with hydrophobic pockets in proteins, while the cyclopropyl group can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

    rac-2-[(1R,2R)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl]acetic acid: Similar structure but with a cyclobutyl group instead of a cyclopropyl group.

    (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid: Similar structure but with a methoxybutanoic acid group.

Uniqueness: The presence of the cyclopropyl group in rac-2-[(1R,2R)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropyl]acetic acid imparts unique steric and electronic properties, making it distinct from other similar compounds. This can lead to different reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

IUPAC Name

2-[(1S,2S)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropyl]acetic acid

InChI

InChI=1S/C21H21NO4/c23-20(24)10-13-9-14(13)11-22-21(25)26-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19H,9-12H2,(H,22,25)(H,23,24)/t13-,14+/m0/s1

InChI Key

JDJNHIONMAXKQN-UONOGXRCSA-N

Isomeric SMILES

C1[C@H]([C@H]1CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O

Canonical SMILES

C1C(C1CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O

Origin of Product

United States

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